2-Chloro-6-isopropylaminopyrazine 2-Chloro-6-isopropylaminopyrazine
Brand Name: Vulcanchem
CAS No.: 951884-00-7
VCID: VC2406131
InChI: InChI=1S/C7H10ClN3/c1-5(2)10-7-4-9-3-6(8)11-7/h3-5H,1-2H3,(H,10,11)
SMILES: CC(C)NC1=CN=CC(=N1)Cl
Molecular Formula: C7H10ClN3
Molecular Weight: 171.63 g/mol

2-Chloro-6-isopropylaminopyrazine

CAS No.: 951884-00-7

Cat. No.: VC2406131

Molecular Formula: C7H10ClN3

Molecular Weight: 171.63 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-isopropylaminopyrazine - 951884-00-7

Specification

CAS No. 951884-00-7
Molecular Formula C7H10ClN3
Molecular Weight 171.63 g/mol
IUPAC Name 6-chloro-N-propan-2-ylpyrazin-2-amine
Standard InChI InChI=1S/C7H10ClN3/c1-5(2)10-7-4-9-3-6(8)11-7/h3-5H,1-2H3,(H,10,11)
Standard InChI Key PIWWMTHWFUORGE-UHFFFAOYSA-N
SMILES CC(C)NC1=CN=CC(=N1)Cl
Canonical SMILES CC(C)NC1=CN=CC(=N1)Cl

Introduction

Chemical Structure and Properties

2-Chloro-6-isopropylaminopyrazine is characterized by its pyrazine ring structure, with a chlorine atom at the 6-position and an isopropylamino group at the 2-position. This structural arrangement contributes to the compound's unique chemical behavior and potential applications in research settings.

Table 1: Chemical Properties of 2-Chloro-6-isopropylaminopyrazine

PropertyValue
CAS Number951884-00-7
Molecular FormulaC₇H₁₀ClN₃
Molecular Weight171.63 g/mol
IUPAC Name6-chloro-N-propan-2-ylpyrazin-2-amine
Standard InChIInChI=1S/C7H10ClN3/c1-5(2)10-7-4-9-3-6(8)11-7/h3-5H,1-2H3,(H,10,11)
Standard InChIKeyPIWWMTHWFUORGE-UHFFFAOYSA-N
SMILESCC(C)NC1=CN=CC(=N1)Cl

The compound's structure features a planar pyrazine ring with two nitrogen atoms at positions 1 and 4. The chlorine substituent and isopropylamino group create a distinctive electronic distribution that influences its reactivity patterns and binding capabilities.

Nomenclature and Alternative Designations

Alternative Name
6-Chloro-N-isopropylpyrazin-2-amine
6-Chloro-N-(prop-2-yl)pyrazin-2-amine
2-Chloro-6-(isopropylamino)-1,4-diazine
(6-Chloro-pyrazin-2-yl)-isopropyl-amine
(6-Chloropyrazin-2-Yl)Isopropylamine
2-Pyrazinamine, 6-chloro-N-(1-methylethyl)-
6-Chloro-N-(1-methylethyl)-2-pyrazinamine

These nomenclature variations all describe the same chemical entity, differing only in the naming convention applied .

ClassificationCategory
Acute Toxicity (Oral)Category 4
Acute Toxicity (Dermal)Category 4
Acute Toxicity (Inhalation)Category 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3

The compound carries several hazard statements that indicate its potential risks through multiple exposure routes:

Table 4: Hazard Statements for 2-Chloro-6-isopropylaminopyrazine

Hazard Statement CodeDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

These hazard classifications necessitate strict safety protocols when handling the compound, including appropriate personal protective equipment and proper ventilation systems .

Applications in Research

2-Chloro-6-isopropylaminopyrazine is primarily classified as a "Protein Degrader Building Block" in chemical catalogs and databases, indicating its potential application in the emerging field of targeted protein degradation .

Protein Degradation Research

Targeted protein degradation represents an innovative approach to drug discovery, focusing on the selective elimination of disease-causing proteins rather than merely inhibiting their function. Compounds like 2-Chloro-6-isopropylaminopyrazine may serve as structural components in the development of:

  • Proteolysis-targeting chimeras (PROTACs)

  • Molecular glues

  • Hydrophobic tagging molecules

  • Other protein degradation-inducing structures

The specific properties of 2-Chloro-6-isopropylaminopyrazine, including its heterocyclic structure and substitution pattern, potentially make it valuable for incorporation into larger molecular scaffolds designed for protein degradation applications.

Reference Standard Applications

ParameterTypical Value
Purity≥98%
FormCrystalline solid
Standard Package Size1 gram
Storage RecommendationsStore in a cool, dry place
StabilityStable under normal conditions

Research-grade material is typically supplied with analytical certificates confirming identity and purity through techniques such as NMR, HPLC, and mass spectrometry .

Structural Relationships and Comparisons

The chemical behavior and potential applications of 2-Chloro-6-isopropylaminopyrazine can be better understood by examining related compounds with similar structural features.

Table 6: Comparison with Related Compounds

CompoundStructural RelationshipKey Differences
2-ChloropyridineContains pyridine instead of pyrazine ringOnly one nitrogen in heterocyclic ring; lacks isopropylamino group
2-Chloro-6-isopropylphenolContains phenol instead of pyrazineOxygen-containing functional group; different electron distribution
2-Chloro-6-(trifluoromethoxy)pyridineSimilar halogen substitution patternContains pyridine ring and trifluoromethoxy instead of isopropylamino
6-Chloro-N-(3-methoxypropyl)pyrazin-2-amineSame core structureDifferent amine substituent (3-methoxypropyl vs. isopropyl)

These structural relationships provide insights into the potential reactivity and applications of 2-Chloro-6-isopropylaminopyrazine by comparison with better-studied analogues .

2-Chloro-6-isopropylaminopyrazine represents an interesting synthetic compound with applications primarily in protein degradation research and as an analytical reference standard. Its chemical structure—featuring a pyrazine ring with chloro and isopropylamino substituents—confers specific properties that make it valuable for these applications.

The compound presents several hazards that necessitate appropriate safety measures during handling and storage. While detailed research findings specific to this compound are somewhat limited in the current literature, its classification as a protein degrader building block suggests its potential significance in the rapidly evolving field of targeted protein degradation.

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